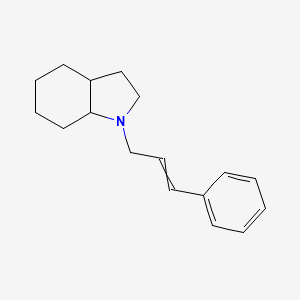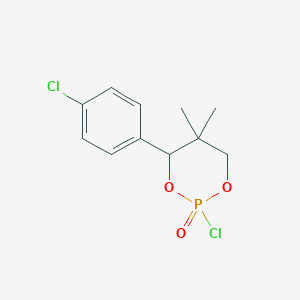![molecular formula C17H26N2O B12605433 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one CAS No. 885270-98-4](/img/structure/B12605433.png)
1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an amino group, and a butanone moiety
準備方法
The synthesis of 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced to the aromatic ring.
Attachment of the butanone moiety: This can be done through various carbon-carbon bond-forming reactions, such as aldol condensation or other coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents and catalysts play a crucial role in the efficiency of the synthesis.
化学反応の分析
1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The amino group on the aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the specific conditions employed.
科学的研究の応用
1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.
Industry: It finds applications in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one can be compared with other piperidine derivatives and compounds with similar functional groups. Some similar compounds include:
1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-2-one: Differing by the position of the carbonyl group.
1-[4-(4-Hydroxy-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one: Differing by the presence of a hydroxy group instead of an amino group.
1-[4-(4-Methyl-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one: Differing by the presence of a methyl group instead of an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
885270-98-4 |
|---|---|
分子式 |
C17H26N2O |
分子量 |
274.4 g/mol |
IUPAC名 |
1-[4-(4-aminophenyl)piperidin-1-yl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)12-16(20)19-10-8-14(9-11-19)13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3 |
InChIキー |
NNQFSATZRAJTGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)
![N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide](/img/structure/B12605358.png)
![3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid](/img/structure/B12605367.png)


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
![N-{2-[(Butan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605391.png)
![{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B12605395.png)
![1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene](/img/structure/B12605401.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)

![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)

